molecular formula C12H14N2 B141952 2,7,8-Trimethylquinolin-4-amine CAS No. 147147-70-4

2,7,8-Trimethylquinolin-4-amine

Cat. No. B141952
M. Wt: 186.25 g/mol
InChI Key: STEFEHAUBRHNNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7,8-Trimethylquinolin-4-amine is a heterocyclic organic compound that has been studied for its potential use in scientific research. This compound has a unique chemical structure that makes it useful for a variety of applications, including as a fluorescent probe and in the synthesis of other compounds. In

Mechanism Of Action

The mechanism of action of 2,7,8-Trimethylquinolin-4-amine is not fully understood, but it is believed to interact with metal ions and other molecules in biological systems. This compound has been shown to have a high affinity for certain metal ions, including zinc and copper, and may be useful in the detection and quantification of these ions in biological samples.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,7,8-Trimethylquinolin-4-amine are not well characterized, but it is believed to have a low toxicity and minimal side effects. This compound has been shown to be stable under a variety of conditions and may be useful in a variety of biological systems.

Advantages And Limitations For Lab Experiments

One advantage of using 2,7,8-Trimethylquinolin-4-amine in lab experiments is its high affinity for metal ions, which makes it useful for detecting and quantifying these ions in biological samples. This compound is also stable and easy to work with, making it a good choice for a variety of applications. However, the limitations of this compound include its limited solubility in water and its potential for non-specific binding to other molecules in biological systems.

Future Directions

There are many possible future directions for research on 2,7,8-Trimethylquinolin-4-amine. One area of interest is the development of new fluorescent probes based on this compound, which could be used for the detection and quantification of a variety of molecules in biological systems. Another area of interest is the use of this compound in the development of new drugs, particularly those that target metal ions in biological systems. Finally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 2,7,8-Trimethylquinolin-4-amine, which could lead to new insights into biological processes.

Synthesis Methods

The synthesis of 2,7,8-Trimethylquinolin-4-amine involves the reaction of 2,7,8-Trimethylquinoline with an amine reagent. This reaction can be carried out using a variety of methods, including refluxing in a solvent such as ethanol or acetic acid. The resulting product is a yellow crystalline solid that can be purified using recrystallization.

Scientific Research Applications

2,7,8-Trimethylquinolin-4-amine has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions and as a precursor for the synthesis of other compounds. This compound has been studied for its potential use in the development of new drugs and as a tool for investigating biological processes.

properties

CAS RN

147147-70-4

Product Name

2,7,8-Trimethylquinolin-4-amine

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

2,7,8-trimethylquinolin-4-amine

InChI

InChI=1S/C12H14N2/c1-7-4-5-10-11(13)6-8(2)14-12(10)9(7)3/h4-6H,1-3H3,(H2,13,14)

InChI Key

STEFEHAUBRHNNM-UHFFFAOYSA-N

SMILES

CC1=C(C2=NC(=CC(=C2C=C1)N)C)C

Canonical SMILES

CC1=C(C2=NC(=CC(=C2C=C1)N)C)C

synonyms

4-AMINO-2,7,8-TRIMETHYLQUINOLINE

Origin of Product

United States

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